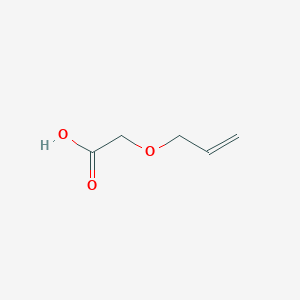

2-(Prop-2-en-1-yloxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUJRONCAPLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22577-14-6 | |

| Record name | 2-(prop-2-en-1-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Prop 2 En 1 Yloxy Acetic Acid and Analogues

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 2-(prop-2-en-1-yloxy)acetic acid and its analogues typically follows a two-step process: the formation of an allyl ether followed by the introduction of the carboxylic acid moiety.

Nucleophilic Substitution Approaches to Allyl Ether Formation

The formation of the allyl ether is commonly achieved through nucleophilic substitution reactions. inflibnet.ac.in One of the most well-established methods is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl chloride or allyl bromide) to form the allyl ether. The choice of base and solvent is crucial for the efficiency of this reaction.

Another approach involves the use of metal catalysts, such as ruthenium, to facilitate the allylation of alcohols. acs.org Palladium-catalyzed reactions have also been shown to be effective for the formation of allylated phenolic ethers, producing the O-allylated product exclusively over the C-allylated product. organic-chemistry.org These catalytic methods often offer milder reaction conditions and improved selectivity.

Allylic substitution reactions can also be catalyzed by other transition metals like iridium, nickel, and copper. libretexts.orglibretexts.org For instance, chiral iridium complexes can catalyze the allylic etherification of allylic alcohol derivatives. libretexts.org

Strategies for Introducing the Carboxylic Acid Moiety

Once the allyl ether is formed, the next step is the introduction of the carboxylic acid group. There are several established methods to achieve this transformation: numberanalytics.comnumberanalytics.com

Oxidation of Primary Alcohols: If the starting material contains a primary alcohol that is not involved in the ether formation, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). numberanalytics.com

Hydrolysis of Nitriles: An alternative route involves the introduction of a nitrile group (-CN) via nucleophilic substitution, followed by hydrolysis to the carboxylic acid. libretexts.org This method adds an extra carbon atom to the molecule. youtube.com

Carboxylation of Organometallic Reagents: Grignard reagents, formed from the corresponding alkyl or aryl halide, can react with carbon dioxide (CO₂) in an electrophilic addition reaction to produce a carboxylate salt, which is then protonated to yield the carboxylic acid. libretexts.orgyoutube.com This method is versatile and allows for the formation of carboxylic acids from a wide range of starting materials. youtube.com

A patent describes a method for synthesizing 2-(2-chloroethoxy)acetic acid by the direct oxidation of 2-chloroethoxy ethanol (B145695) with nitric acid in water. google.com

Advanced Synthetic Techniques

In addition to the classical methods, several advanced synthetic techniques have been developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound derivatives.

Solid-Phase Organic Synthesis (SPOS) Applications for Derivatives

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of libraries of compounds. wikipedia.org In this technique, a starting material is attached to a solid support (a resin bead), and subsequent reactions are carried out in a stepwise manner. wikipedia.org The key advantage of SPOS is the ease of purification, as excess reagents and byproducts can be simply washed away. wikipedia.org

This methodology has been successfully applied to the synthesis of various carboxylic acid derivatives. acs.org For instance, glycosylated derivatives of peptides containing carboxylic acid groups have been synthesized on a solid phase. nih.gov The general principle involves attaching a molecule with a suitable linker to the solid support, followed by a series of reactions to build the desired structure, and finally cleaving the product from the support. wikipedia.org

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate chemical reactions. acs.orgyoutube.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. youtube.com

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the principles of MAOS are applicable to the key reactions involved. For example, microwave heating has been successfully employed in nucleophilic substitution reactions and the synthesis of various heterocyclic compounds. rsc.orgnih.gov The Claisen rearrangement of allyl ethers, an intramolecular reaction, has also been studied under microwave irradiation, although no significant rate enhancement was observed compared to conventional heating. rsc.org However, microwaves did influence the formation of by-products in certain cases. rsc.org

Green Chemistry Principles in the Synthesis of Allyloxy Carboxylic Acids

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of allyloxy carboxylic acids.

The use of greener solvents, such as water or ionic liquids, is a key aspect. organic-chemistry.orgyoutube.com For example, a selenium-catalyzed oxidation of aldehydes to carboxylic acids has been reported using hydrogen peroxide in water, offering an eco-friendly protocol. mdpi.com Furthermore, catalytic systems are being developed for the synthesis of carboxylic acids from renewable feedstocks like CO2 and H2. researchgate.netrsc.org The synthesis of medium-chain carboxylic acids from cellulose-derived platform chemicals is another example of a green approach. rsc.org

The development of catalytic reactions that proceed with high atom economy, minimizing waste, is another important goal. The use of catalytic amounts of reagents instead of stoichiometric amounts, as seen in the transition metal-catalyzed etherification reactions, aligns with this principle. nih.gov

Functional Group Interconversion and Derivatization Strategies

Functional group interconversion and derivatization are pivotal in the synthesis of this compound and its analogues. These strategies allow for the transformation of readily available precursors into the target molecule and the creation of a diverse range of related compounds for various research and industrial applications.

A primary method for synthesizing carboxylic acids is through the oxidation of corresponding primary alcohols. pharmacy180.com In the context of this compound, this would involve the oxidation of 2-(allyloxy)ethanol. A variety of oxidizing agents can be employed for this transformation. pharmacy180.com

Historically, strong oxidants like potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7) have been used. pharmacy180.com However, these reagents can be harsh and may lead to side reactions or the degradation of other functional groups present in the molecule. pharmacy180.com A milder and often preferred oxidant is the Jones reagent, which is a solution of chromic acid (H2CrO4) in acetone. pharmacy180.com This reagent is known for its efficiency and selectivity in oxidizing primary alcohols to carboxylic acids, often without affecting other sensitive functional groups. pharmacy180.com The reaction is typically fast and can be monitored to ensure the complete consumption of the starting alcohol. pharmacy180.com

Another approach involves the oxidative cleavage of olefins. pharmacy180.com While this method is generally used for producing carboxylic acids, it is less direct for the synthesis of this compound from a simple allyl ether precursor without cleaving the allyl group itself. pharmacy180.com

The following table summarizes common oxidation reactions for the synthesis of carboxylic acids from primary alcohols:

| Oxidizing Agent | Description | Selectivity |

| Potassium Permanganate (KMnO4) | A strong oxidizing agent. | Can be harsh and may oxidize other functional groups. pharmacy180.com |

| Sodium Dichromate (Na2Cr2O7) | Another strong oxidizing agent. | Similar to KMnO4, can lack selectivity. pharmacy180.com |

| Jones Reagent (H2CrO4 in acetone) | A milder and more selective oxidant. | Often the method of choice for this transformation due to its efficiency and selectivity. pharmacy180.com |

While the direct synthesis of this compound primarily involves oxidation, reduction reactions can be employed in multi-step synthetic sequences to prepare the necessary precursors. For instance, the reduction of an ester or an acid chloride derivative of a related compound could yield the corresponding alcohol, which can then be further modified.

A common synthetic route to allylic esters involves a four-step process that includes a reduction step. nih.gov This sequence typically starts with the olefination of an aldehyde to form an α,β-unsaturated ester, which is then reduced to the corresponding allylic alcohol. nih.gov This alcohol can subsequently be acylated to produce the desired ester. nih.gov While not a direct synthesis of this compound, this highlights the role of reduction in creating key intermediates for related structures.

The allyloxy group in this compound and its derivatives provides a reactive handle for further diversification through substitution reactions. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of a library of analogues with potentially different chemical and physical properties.

Nucleophilic acyl substitution is a fundamental reaction for interconverting carboxylic acid derivatives. youtube.com The reactivity of these derivatives generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com This principle can be applied to this compound. For example, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl2). youtube.com This acid chloride can then readily react with various nucleophiles, such as alcohols to form esters or amines to form amides, in high yield. youtube.com

The reaction of an acid chloride with an alcohol to form an ester is a common transformation. youtube.com Due to the high reactivity of acid chlorides, this reaction often proceeds without the need for a catalyst. youtube.com Similarly, reacting the acid chloride with ammonia (B1221849) or a primary or secondary amine will produce the corresponding amide.

The following table provides examples of nucleophilic acyl substitution reactions starting from a carboxylic acid derivative:

| Starting Material | Reagent | Product | Reaction Type |

| Carboxylic Acid | SOCl2 | Acid Chloride | Halogenation |

| Acid Chloride | Alcohol | Ester | Esterification youtube.com |

| Acid Chloride | Amine | Amide | Amidation |

| Ester | Amine | Amide | Amidation youtube.com |

Furthermore, the double bond in the allyl group is susceptible to various addition reactions, although this falls slightly outside the scope of substitution at the allyloxy moiety itself.

Industrial-Scale Synthesis Considerations for this compound

The industrial-scale synthesis of this compound and related compounds requires careful consideration of factors such as cost-effectiveness, safety, environmental impact, and process efficiency. While specific details for the large-scale production of this compound are not extensively published in the public domain, general principles of industrial chemical synthesis can be applied.

One relevant industrial process is the oxidative acetoxylation of propene to produce allyl acetate (B1210297), a key intermediate in the production of allyl alcohol. icm.edu.pl This process, developed by companies like Showa-Denko K.K., involves reacting propene, acetic acid, and oxygen over a catalyst. icm.edu.pl The resulting allyl acetate can then be hydrolyzed to allyl alcohol. icm.edu.pl This highlights an industrial approach to forming the allyl-oxygen bond, which is central to the structure of this compound.

The use of fermentation processes is also emerging as a sustainable and controlled method for producing specific chemical compounds on a large scale. mdpi.com For instance, fermentation of microalgae has been developed for the production of high-oleic acid oil. mdpi.com This method allows for precise control over the production process, ensuring consistent product quality and potentially reducing the environmental footprint compared to traditional chemical synthesis. mdpi.com While not directly applied to this compound, this technology represents a potential future direction for the industrial synthesis of specialty chemicals.

Key considerations for industrial synthesis are summarized in the table below:

| Consideration | Description |

| Cost-Effectiveness | Use of inexpensive and readily available starting materials and reagents. |

| Process Efficiency | High-yield reactions, continuous processing, and minimal downstream purification steps. google.com |

| Safety | Management of hazardous reagents and reaction conditions. |

| Environmental Impact | Minimization of waste, use of greener solvents, and development of catalytic processes. icm.edu.pl |

| Scalability | The ability to translate a laboratory-scale synthesis to large-scale production vessels. |

Reaction Mechanisms and Chemical Reactivity of 2 Prop 2 En 1 Yloxy Acetic Acid

Reactivity of the Allyl Ether Moiety

The terminal alkene of the allyl group is a site of rich chemical reactivity, primarily undergoing addition reactions. Its electron-rich nature allows it to participate in reactions with electrophiles and radicals.

While the classical Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the term is sometimes used more broadly for conjugate additions. organic-chemistry.orgmasterorganicchemistry.com The allyl group in 2-(prop-2-en-1-yloxy)acetic acid can undergo a related reaction known as the thiol-ene reaction, which is a form of anti-Markovnikov hydrothiolation of an alkene. wikipedia.org This reaction, particularly the radical-mediated version, is highly efficient and proceeds via a conjugate addition mechanism.

The reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from a thiol (RSH). nih.gov This radical then adds to the terminal carbon of the allyl group, following an anti-Markovnikov regioselectivity, to form a more stable carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to propagate the chain reaction. wikipedia.orgnih.gov This process is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org

The acid-catalyzed thiol-ene (ACT) reaction represents another pathway, proceeding through a cation-mediated mechanism where an acid protonates the vinyl group, forming a carbocation that is then attacked by the thiol. nih.govrsc.org

Table 1: Comparison of Thiol-Ene Reaction Mechanisms

| Feature | Radical-Mediated Thiol-Ene | Acid-Catalyzed Thiol-Ene (ACT) |

| Initiator | Radical initiator (e.g., DPAP, VA044), light, or heat nih.gov | Brønsted or Lewis acid nih.gov |

| Intermediate | Thiyl radical, Carbon-centered radical wikipedia.org | Carbocation nih.gov |

| Regioselectivity | Anti-Markovnikov wikipedia.org | Markovnikov-directed nih.gov |

| Product | Thioether wikipedia.org | S,X-acetal conjugate nih.gov |

The allyl group of this compound can participate in polymerization reactions, particularly through radical-mediated pathways. The process is initiated by a radical species that adds to the double bond of the allyl group, forming a carbon-centered radical. This new radical can then react with subsequent monomers, leading to the formation of a polymer chain.

However, the radical polymerization of allyl monomers is often characterized by a process called "allylic transfer," where a hydrogen atom is abstracted from the allylic position of a monomer molecule by the propagating radical. This results in a less reactive allylic radical, which can slow down or terminate the polymerization chain. This characteristic can be utilized to control the molecular weight of the resulting polymer. Thiol-ene polymerization, which involves the step-growth reaction between a polyene and a polythiol, is another effective method to create polymer networks using the allyl functionality. wikipedia.org

The allyl group is an excellent substrate for various cycloaddition reactions, which are powerful tools for constructing cyclic molecules. rsc.org The most prominent example in the context of "click chemistry" is the aforementioned thiol-ene reaction. wikipedia.orgwikipedia.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com

The thiol-ene reaction between this compound and a thiol is a prime example of a [2+1] cycloaddition if viewed from the perspective of the atoms forming the new bonds in the main chain, though it is mechanistically an addition reaction. wikipedia.org It is highly valued for its efficiency and orthogonality to many other functional groups, allowing for the specific modification of the allyl moiety without affecting the carboxylic acid. nih.gov

Other cycloaddition reactions involving alkenes include [2+2] cycloadditions with activated species and [4+2] Diels-Alder reactions, though the latter typically requires a conjugated diene to react with the alkene (dienophile). acs.org The non-conjugated nature of the allyl group in this compound makes it a less typical substrate for standard Diels-Alder reactions unless it is first isomerized or used with specific catalytic systems.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, known for its acidic proton and the electrophilicity of its carbonyl carbon. It serves as a precursor to a wide array of derivatives. scbt.com

Esterification: this compound readily undergoes esterification by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven process, known as Fischer esterification, produces an ester and water. To drive the reaction to completion, water is typically removed as it is formed. libretexts.orgyoutube.com Alternatively, the carboxylate, formed by deprotonating the acid with a base, can react with an alkyl halide in an SN2 reaction to form the ester.

Amidation: The formation of an amide from this compound and an amine is a fundamentally important transformation. organic-chemistry.org Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt that forms. youtube.comyoutube.com More commonly, the carboxylic acid is first "activated" to increase the electrophilicity of the carbonyl carbon. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DDC). youtube.comyoutube.com These activated intermediates then react readily with primary or secondary amines to form the corresponding amide. youtube.com

Table 2: Common Methods for Ester and Amide Formation

| Reaction | Reagents | Key Features |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium process; water removal drives reaction forward. libretexts.org |

| Amidation (Direct) | Amine (R'R''NH), Heat | Forms an ammonium carboxylate salt intermediate; requires heat for dehydration. youtube.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Highly reactive intermediate; reaction is rapid and generally irreversible. khanacademy.org |

| Amidation (with Coupling Agent) | Amine (R'R''NH), Coupling Agent (e.g., DDC) | Forms an activated intermediate in situ; mild conditions. youtube.com |

An organic acid anhydride (B1165640) is a compound that has two acyl groups bonded to the same oxygen atom. wikipedia.org this compound can be converted into its corresponding symmetric anhydride, bis(2-(prop-2-en-1-yloxy)acetyl) anhydride. This is typically achieved through the dehydration of two equivalents of the carboxylic acid. Powerful dehydrating agents, such as phosphorus pentoxide (P₄O₁₀), are often used for this purpose in a laboratory setting. youtube.com

Another common method involves the reaction of the carboxylate salt of this compound with its corresponding acid chloride. youtube.com This reaction combines a nucleophilic carboxylate with a highly electrophilic acid chloride to form the anhydride and a salt byproduct.

Mixed anhydrides can also be formed. For instance, reacting this compound with a different acid anhydride, like acetic anhydride, can lead to the formation of a mixed anhydride, such as acetic 2-(prop-2-en-1-yloxy)acetic anhydride. wikipedia.orggoogle.com These anhydrides are reactive acylating agents themselves, capable of reacting with nucleophiles like alcohols and amines in a manner similar to acid chlorides, though they are generally less reactive. libretexts.orgyoutube.com

Intermolecular and Intramolecular Reaction Dynamics

The dual functionality of this compound allows for a range of reaction pathways, both within a single molecule (intramolecular) and between different molecules (intermolecular).

One significant intramolecular reaction pathway available to compounds with a similar structural motif is radical-triggered cascade cyclization. For instance, studies on 2-(allyloxy)arylaldehydes, which are structurally analogous to this compound, have demonstrated that they can undergo a cascade radical cyclization to form ester-containing chroman-4-ones. libretexts.org This suggests that under radical conditions, this compound could potentially cyclize to form a lactone, a cyclic ester. The reaction would likely proceed through the formation of a radical at the alpha-position to the carbonyl group, which then attacks the double bond of the allyl group.

Furthermore, the presence of both a nucleophilic hydroxyl group (in the carboxylic acid) and an electrophilic double bond (in the allyl group) within the same molecule opens up the possibility of acid-catalyzed intramolecular oxa-Michael additions. nih.gov Protonation of the carbonyl oxygen would enhance the electrophilicity of the double bond, allowing the internal hydroxyl group to attack, leading to the formation of a cyclic ether.

From an intermolecular perspective, the carboxylic acid functionality can readily undergo reactions with various nucleophiles. For example, in the presence of a strong base, the carboxylic acid can be deprotonated to form a carboxylate anion. This anion can then act as a nucleophile in substitution reactions. masterorganicchemistry.com Conversely, the hydroxyl group of the carboxylic acid can be substituted in the presence of a strong acid, allowing for esterification reactions with various alcohols. saskoer.ca The allyl group, on the other hand, can participate in electrophilic addition reactions, where the double bond is attacked by electrophiles. byjus.com

Catalytic Transformations Involving this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts, enabling a range of selective transformations.

A particularly relevant catalytic transformation for this molecule is the rearrangement of the allylic ether moiety. Research on allylic methoxyacetates, which share the core structure of this compound, has shown that they can undergo a saskoer.casaskoer.ca-sigmatropic rearrangement catalyzed by Europium(III) compounds. schoolwires.net This type of rearrangement, often referred to as a Claisen-type rearrangement, would result in the formation of an isomeric unsaturated carboxylic acid.

Another important class of catalytic reactions involves the functionalization of the C-H bonds within the molecule. For instance, ruthenium catalysts have been employed for the carboxylate-directed ortho-C–H allylation of aromatic carboxylic acids using allyl ethers. While this compound is an aliphatic carboxylic acid, this methodology highlights the potential for catalytic systems to activate and functionalize specific C-H bonds in the presence of a directing group like a carboxylate.

Furthermore, the carboxylic acid group can direct catalytic reactions. For example, palladium-catalyzed oxidative C-H esterification allows for the coupling of carboxylic acids with terminal olefins. nih.gov In the context of this compound, this could potentially lead to intermolecular reactions where the carboxylic acid adds across the double bond of another alkene.

The double bond of the allyl group is also a handle for various catalytic transformations. Copper-catalyzed hydrogenation of α,β-unsaturated carboxylic acid derivatives is a well-established method for saturation. saskoer.ca While the double bond in this compound is not conjugated with the carboxylic acid, related catalytic hydrogenation methods could potentially be adapted to selectively reduce the allyl double bond.

Below are tables summarizing potential reaction products based on the discussed reaction dynamics and catalytic transformations.

Table 1: Potential Intramolecular Reaction Products

| Reaction Type | Catalyst/Conditions | Potential Product |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Heat | Tetrahydrofuran-2-carboxylic acid derivative |

| Oxa-Michael Addition | Brønsted or Lewis Acid | Cyclic ether-lactone |

Table 2: Potential Catalytic Transformation Products

| Reaction Type | Catalyst System | Potential Product |

| Allylic Rearrangement | Europium(III) triflate | 2-hydroxy-4-pentenoic acid |

| C-H Functionalization | Ruthenium or Palladium Catalyst | Functionalized derivatives |

| Hydrogenation | Copper or Palladium Catalyst | 2-(Propyloxy)acetic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of 2-(Prop-2-en-1-yloxy)acetic acid displays distinct signals corresponding to each unique proton environment within the molecule. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10.0-13.2 ppm, due to its acidic nature. orgchemboulder.comnih.gov The protons of the allyl group exhibit characteristic shifts: the internal methine proton (-CH=) appears as a multiplet around 5.8-5.9 ppm, while the terminal vinyl protons (=CH₂) show signals between 5.2 and 5.3 ppm. orgchemboulder.com The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-C=C) are found at approximately 4.1 ppm as a doublet. netlify.app The methylene protons of the acetic acid moiety, also adjacent to the ether oxygen (-O-CH₂-COOH), resonate as a singlet around 4.2 ppm. oregonstate.edu The exact chemical shifts can be influenced by the solvent and concentration. oregonstate.edudocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.2 | Broad Singlet | 1H |

| -CH =CH₂ | 5.8 - 5.9 | Multiplet | 1H |

| -CH=CH ₂ | 5.2 - 5.3 | Multiplet | 2H |

| -O-CH ₂-CH=CH₂ | ~4.1 | Doublet | 2H |

| -O-CH ₂-COOH | ~4.2 | Singlet | 2H |

Note: Predicted values are based on standard chemical shift ranges and may vary based on experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, one for each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the range of 170-180 ppm. bhu.ac.incompoundchem.com The olefinic carbons of the allyl group are observed between 115 and 135 ppm. oregonstate.edu The methylene carbon of the acetic acid moiety (-O-C H₂-COOH) and the methylene carbon of the allyl group (-O-C H₂-C=C) are found in the ether region, typically between 60 and 80 ppm. oregonstate.eduucl.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 180 |

| -C H=CH₂ | 130 - 135 |

| -CH=C H₂ | 115 - 120 |

| -O-C H₂-CH=CH₂ | 65 - 80 |

| -O-C H₂-COOH | 60 - 75 |

Note: Predicted values are based on standard chemical shift ranges and may vary based on experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. omicsonline.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the allyl group by showing cross-peaks between the methine proton and the terminal vinyl and methylene protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers detailed insights into the functional groups present in a molecule and their local environment. nih.gov

The vibrational spectra of this compound are dominated by the characteristic absorptions of its constituent functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band in the region of 1700-1750 cm⁻¹. nih.gov The allyl group is identified by its C=C stretching vibration around 1645 cm⁻¹ and the vinylic C-H stretching vibrations above 3000 cm⁻¹. The ether linkage (C-O-C) is characterized by a strong C-O stretching band, usually found in the 1150-1085 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1750 - 1700 |

| Alkene | C=C stretch | 1650 - 1630 |

| Alkene | =C-H stretch | 3100 - 3000 |

| Ether | C-O-C stretch | 1150 - 1085 |

Vibrational spectroscopy is also a sensitive probe of intermolecular interactions and conformational states. acs.orgresearchgate.net For carboxylic acids like this compound, hydrogen bonding plays a significant role in its structure, particularly in the condensed phase. It is expected to form cyclic dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules.

This dimerization has a notable effect on the vibrational spectra. The formation of a hydrogen-bonded dimer typically causes a significant shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1750 cm⁻¹ for a monomer to ~1710 cm⁻¹ for a dimer). nih.gov Concurrently, the O-H stretching band becomes even broader and shifts to lower frequencies compared to the free monomer. The presence and characteristics of these bands in IR and Raman spectra can thus be used to analyze the extent and nature of hydrogen bonding and infer the predominant conformation in a given state. nih.govicm.edu.plresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₅H₈O₃, the predicted monoisotopic mass is 116.04734 Da. nih.govsigmaaldrich.com This precise mass is a critical parameter for its unambiguous identification in complex mixtures.

HRMS analysis can also identify various adducts of the parent molecule, which are ions formed by the association of the analyte with other species present in the mass spectrometer's ion source. The predicted m/z values for several common adducts of this compound are presented in the table below. uni.lu These predicted values are crucial for interpreting experimental HRMS data.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 117.05462 |

| [M+Na]⁺ | 139.03656 |

| [M-H]⁻ | 115.04006 |

| [M+NH₄]⁺ | 134.08116 |

| [M+K]⁺ | 155.01050 |

Fragmentation Patterns and Structural Information

While specific experimental fragmentation data for this compound is not extensively reported, the fragmentation pattern can be predicted based on the functional groups present in the molecule: a carboxylic acid and an allyl ether. In mass spectrometry, particularly under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (116.11 g/mol ). sigmaaldrich.com Key fragmentation pathways for short-chain carboxylic acids typically involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org

For this compound, significant fragmentation would also be expected from the cleavage of the ether linkage. The loss of the allyl group (C₃H₅, mass of 41) would result in a prominent fragment ion. Cleavage of the C-C bond adjacent to the oxygen of the ether is also a common fragmentation pathway for ethers. The presence of the double bond in the allyl group can also lead to characteristic rearrangements, such as the McLafferty rearrangement, which is common for carbonyl compounds. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's structure and properties.

Despite the utility of this technique, a search of the current scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and intermolecular hydrogen bonding network are not available at this time. The compound is commercially available as a solid, suggesting that crystallization and subsequent X-ray diffraction analysis are feasible. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about the electronic transitions within the molecule. The carboxyl group of carboxylic acids contains a carbonyl (C=O) chromophore.

For simple carboxylic acids like acetic acid, the main absorption band, corresponding to a π → π* transition of the carbonyl group, is typically observed in the far UV region, around 200-210 nm. nih.govresearchgate.net A weaker n → π* transition may be observed at longer wavelengths. The UV spectrum of this compound is expected to be dominated by the absorption of the carboxylic acid chromophore. The allyl group's isolated double bond has a π → π* transition that also absorbs in the far UV, which may overlap with the absorption of the carboxyl group. The exact position and intensity of the absorption maximum (λmax) would be influenced by the solvent used for the analysis.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. However, no specific DFT studies on 2-(Prop-2-en-1-yloxy)acetic acid have been found in the public domain.

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape of this compound is not available in published literature.

A theoretical prediction of the infrared and Raman spectra of this compound, which would aid in the assignment of its experimental vibrational modes, has not been reported.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, or the Molecular Electrostatic Potential (MEP) map for this compound. These analyses are crucial for understanding a molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

No NBO or AIM analyses for this compound have been published. These studies would provide deeper insights into the bonding, charge distribution, and intramolecular interactions within the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no records of MD simulations being performed to study the dynamic behavior of this compound in different environments, such as in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. However, no such studies have been reported for this compound, which would be essential for exploring its potential biological activities.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

A comprehensive search of scientific literature and databases reveals a notable absence of specific theoretical and computational studies, including Quantum Mechanical/Molecular Mechanical (QM/MM) approaches, for the compound This compound . While QM/MM methods are powerful tools for investigating the structure, reactivity, and dynamics of chemical systems, particularly in condensed phases or enzymatic environments, their application to this specific molecule has not been reported in available scholarly articles.

Generally, QM/MM simulations partition a system into a quantum mechanically treated region (the area of primary interest, such as a reactant molecule) and a molecular mechanically treated region (the surrounding environment, like a solvent or protein). This hybrid approach allows for the detailed electronic-level study of a specific molecular event while still accounting for the influence of the larger environment in a computationally efficient manner.

Although no direct research on This compound using QM/MM is available, such studies would be theoretically valuable. For instance, a QM/MM investigation could elucidate the conformational preferences of the molecule in an aqueous solution, detailing the interplay between the flexible ether linkage, the allyl group, and the carboxylic acid moiety with surrounding water molecules. Furthermore, QM/MM could be employed to model potential interactions of the carboxylate form of the molecule with metal ions or its binding within a hypothetical active site of an enzyme or receptor.

Given the lack of specific data, any discussion of research findings or presentation of data tables for QM/MM studies on This compound would be speculative. The scientific community has yet to publish research in this specific area. Therefore, no detailed research findings or data tables can be provided.

Applications of 2 Prop 2 En 1 Yloxy Acetic Acid and Its Derivatives

Applications in Organic Synthesis

In the field of organic synthesis, 2-(prop-2-en-1-yloxy)acetic acid serves as a versatile building block and a precursor for various functional molecules. Its utility is largely derived from the distinct reactivity of its two functional groups.

Building Block for Complex Molecules

The allyl group of this compound is particularly useful in the construction of complex molecular architectures. This group can participate in a variety of chemical transformations, including palladium-catalyzed reactions, which are fundamental in modern organic synthesis. This allows for the strategic introduction of this fragment into larger molecules, acting as a key intermediate in multi-step synthetic pathways.

Precursor for Pharmaceuticals and Agrochemicals

The structural framework of this compound is a component of various molecules designed for biological applications. While detailed information is often proprietary and found within patent literature, the modification of its core structure allows for the synthesis of new compounds with potential use as pharmaceuticals and agrochemicals. The ability to derivatize both the carboxylic acid and the allyl ether functionalities provides a pathway to a diverse range of potential products.

Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS)

A significant application of this compound is in its role as a linker molecule in solid-phase synthesis. core.ac.uk In this methodology, chemical building blocks are sequentially attached to an insoluble polymer support, which simplifies the purification process by allowing reagents and byproducts to be washed away. peptide.comresearchgate.net An ester formed from this compound can serve as a handle to anchor the first building block to the solid resin. core.ac.uk This linkage is designed to be stable under various reaction conditions but can be selectively cleaved, often using a palladium catalyst, to release the final synthesized molecule from the solid support. uci.edu This technique is widely employed in the automated synthesis of peptides (SPPS) and in the broader field of solid-phase organic synthesis (SPOS) for generating libraries of small molecules for high-throughput screening in drug discovery. core.ac.ukresearchgate.net

Applications in Material Science and Polymer Chemistry

The chemical properties of this compound also lend themselves to applications in the development of new materials and polymers.

Synthesis of Polymeric Materials

The presence of the allyl group allows this compound and its derivatives to act as monomers in polymerization reactions. jchemrev.com By incorporating this molecule into a polymer chain, the properties of the resulting material can be tailored. For instance, the carboxylic acid group can be used to introduce functionality along a polymer backbone, which can then be used for further chemical modifications or to influence the material's physical properties, such as solubility or adhesion.

Development of "Designer Resins" and Polyethylene (B3416737) Glycol (PEG)-like Resins

In the context of solid-phase synthesis, derivatives of this compound are instrumental in creating specialized polymer supports, often referred to as "designer resins". core.ac.uk These resins are engineered with specific properties to optimize the synthesis process. For example, by copolymerizing monomers with structural similarities to polyethylene glycol (PEG), resins with enhanced swelling properties in a variety of solvents can be produced. This improved solvation allows for better access of reagents to the reactive sites on the resin-bound molecule, leading to more efficient reactions. The development of such PEG-like resins is a key area of research aimed at improving the efficiency and applicability of solid-phase synthesis techniques.

Medicinal Chemistry and Biological Applications

Building Block for Biologically Active Molecules.nih.gov

The unique structural features of this compound, namely the allyl ether and carboxylic acid moieties, make it a valuable scaffold in medicinal chemistry for the synthesis of more complex, biologically active molecules. nih.govchemscene.com The allyl group can be a site for various chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups. The carboxylic acid provides a handle for forming amides, esters, and other derivatives, enabling the linkage of the core structure to other pharmacophores or targeting moieties. nih.gov This versatility allows medicinal chemists to systematically modify the structure to optimize biological activity and pharmacokinetic properties.

Modulation of Enzyme Activity (Competitive Inhibition, Activation).nih.govcore.ac.uk

Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes. The core structure can be elaborated to design molecules that fit into the active site of a target enzyme, leading to competitive inhibition. For instance, by attaching appropriate aromatic or heterocyclic groups, derivatives can be synthesized to mimic the natural substrate of an enzyme, thereby blocking its activity.

Research has shown that certain acetic acid derivatives can act as inhibitors for enzymes like cyclooxygenase (COX), which are involved in inflammation. mdpi.com Specifically, some phenoxy acetic acid derivatives have demonstrated selective COX-2 inhibition. mdpi.com Dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) have also been developed from modified non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on this compound itself are limited in this context, its structural similarity to these active compounds suggests its potential as a starting point for developing novel enzyme inhibitors. nih.govdrugbank.com

The table below summarizes the inhibitory activities of some acetic acid derivatives against COX enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Celecoxib | 14.93 ± 0.12 | - |

| Mefenamic acid | 29.9 ± 0.09 | - |

| Compound 5c | - | - |

| Compound 5f | - | - |

| Compound 7b | - | - |

Data sourced from a study on phenoxy acetic acid derivatives. mdpi.com Note that specific data for this compound derivatives was not available in the provided search results.

Interaction with Receptors in Neurotransmission.nih.govcore.ac.uk

The field of neurotransmission involves the complex interplay of neurotransmitters and their receptors. The structural framework of this compound can be utilized to design ligands that interact with these receptors. By incorporating moieties known to bind to specific receptors, such as those for serotonin (B10506) or dopamine, derivatives of this acid could be developed as potential modulators of neurotransmitter signaling. wikipedia.org The flexibility of the ether linkage and the potential for diverse functionalization of the allyl group and carboxylic acid allow for the fine-tuning of the molecule's shape and electronic properties to achieve desired receptor affinity and selectivity.

Development of Therapeutics (e.g., Antimicrobial, Anti-inflammatory, Anticancer Agents).core.ac.ukuni.lunih.govuran.ua

The versatile scaffold of this compound and its derivatives has shown promise in the development of various therapeutic agents.

Antimicrobial Agents: While specific studies on the antimicrobial properties of this compound were not identified, the general class of carboxylic acids and their derivatives are known to possess antimicrobial activity. The development of novel antimicrobial agents is a critical area of research, and this compound could serve as a starting point for synthesizing new candidates.

Anti-inflammatory Agents: As mentioned previously, derivatives of acetic acid have been explored as anti-inflammatory agents through the inhibition of enzymes like COX. mdpi.com The anti-inflammatory potential of phycocyanin extract has been studied in acetic acid-induced colitis in rats, demonstrating a reduction in inflammation. nih.gov This suggests that acetic acid derivatives could play a role in modulating inflammatory responses.

Anticancer Agents: Several studies have highlighted the potential of acetic acid derivatives in cancer therapy. For example, 2,4-azolidinedione-acetic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity. nih.gov One particular derivative showed high selectivity for certain leukemia cell lines. nih.gov Similarly, 2-arylbenzoxazole acetic acid derivatives have been identified as promising cytotoxic compounds against breast and colon cancer cell lines. core.ac.uk The presence of an acetic acid group has been noted to enhance the anticancer activity in some benzoxazole (B165842) compounds. core.ac.uk Furthermore, research into 2-(thiophen-2-yl)acetic acid-based compounds has led to the identification of inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy. nih.govfrontiersin.org

The table below shows the cytotoxic activity of selected 2,4-azolidinedione-acetic acid derivatives against various cancer cell lines.

| Compound | Cell Line | logGI₅₀ |

| Ic | CCRF-CEM | -6.06 |

| Ic | HL-60(TB) | -6.53 |

| Ic | MOLT-4 | -6.52 |

| Ic | SR | -6.51 |

Data from a study on 2,4-azolidinedione-acetic acids derivatives. nih.gov

Bioconjugation and Bioimaging Probe Development.nih.gov

The chemical functionalities of this compound make it a suitable candidate for applications in bioconjugation and the development of bioimaging probes. nih.gov The carboxylic acid group can be readily activated to form amide bonds with amines on biomolecules such as proteins, peptides, or antibodies. The allyl group provides another handle for conjugation through various "click" chemistry reactions, such as thiol-ene chemistry.

In the realm of bioimaging, fluorescent probes are indispensable tools for visualizing biological processes in living systems. nih.govnih.gov The development of these probes often relies on a modular design, where a fluorophore is linked to a recognition element for a specific target. nih.gov this compound can serve as a linker to connect a fluorescent dye to a targeting moiety. Its structural analog, 2-(prop-2-yn-1-yloxy)acetic acid, containing an alkyne group, is also a valuable building block for this purpose, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.combldpharm.com The ability to create these bioconjugates opens up possibilities for developing targeted drug delivery systems and diagnostic imaging agents. rsc.orgmdpi.comrsc.org

Use in Enzyme Mechanism Studies

While direct studies on the role of this compound in enzyme mechanism studies are not extensively documented in publicly available research, the broader class of phenoxyacetic acid derivatives has been a subject of significant investigation in the field of enzymology, particularly as enzyme inhibitors. nih.govnih.govtandfonline.com These studies provide a framework for understanding the potential applications of this compound in this area.

Phenoxyacetic acid derivatives have been notably explored as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The differential inhibition of COX isoforms, COX-1 and COX-2, is a critical area of research for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. nih.gov

A recent study on novel phenoxyacetic acid derivatives demonstrated their potential as selective COX-2 inhibitors. nih.gov This selectivity is significant because while COX-1 provides cytoprotection in the gastrointestinal tract, COX-2 is inducible and mediates inflammation. nih.gov The research highlighted that the structural features of these derivatives, including the core ring and the nature of the aryl group substitutions, play a crucial role in their inhibitory activity and selectivity. nih.gov

Interactive Table: COX-2 Inhibition by Phenoxyacetic Acid Derivatives nih.gov

| Compound | Description | IC50 (µM) for COX-2 Inhibition | In vivo Inhibition of Paw Thickness (%) |

|---|---|---|---|

| 5d | A novel phenoxyacetic acid derivative | 0.08 | Not Reported |

| 5e | A novel phenoxyacetic acid derivative | 0.07 | Not Reported |

| 5f | A novel phenoxyacetic acid derivative | 0.06 | 63.35 |

| 7b | A novel phenoxyacetic acid derivative | 0.09 | 46.51 |

| 10c | A novel phenoxyacetic acid derivative | 0.09 | Not Reported |

| 10d | A novel phenoxyacetic acid derivative | 0.08 | Not Reported |

| 10e | A novel phenoxyacetic acid derivative | 0.07 | Not Reported |

| 10f | A novel phenoxyacetic acid derivative | 0.06 | Not Reported |

The structural similarity of this compound to the phenoxyacetic acid scaffold suggests its potential as a candidate for similar enzyme inhibition studies. The allyl group in its structure offers a site for further chemical modification, which could be exploited to synthesize a library of derivatives for screening against various enzymes. The study of such derivatives could provide valuable insights into the structure-activity relationships (SAR) for the inhibition of target enzymes.

Furthermore, derivatives of related structures, such as 2-oxoquinoline-1-acetic acid, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov This highlights the versatility of the acetic acid moiety in the design of enzyme inhibitors.

PROTAC Design and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function. nih.gov This is achieved through a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. biochempeg.comnih.gov The PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.gov

The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), and consequently, the efficiency and selectivity of protein degradation. biochempeg.comnih.gov While various linker chemistries have been explored, including polyethylene glycol (PEG) and alkyl chains, there is ongoing research to develop novel linkers with improved properties. biochempeg.combroadpharm.com

This compound possesses structural features that make it a potential building block for the synthesis of PROTAC linkers. The carboxylic acid group can be readily coupled to an amine-containing E3 ligase ligand or warhead, while the allyl group provides a versatile handle for further chemical modifications, such as click chemistry or metathesis reactions, to connect to the other part of the PROTAC.

The flexibility of the ether linkage and the three-carbon chain of the allyl group could contribute to the optimal positioning of the warhead and the E3 ligase ligand for efficient ternary complex formation. The ability to synthesize a variety of linkers by modifying the this compound scaffold would be advantageous for optimizing the degradation of a specific target protein.

Interactive Table: Hypothetical PROTAC Components Utilizing a this compound-derived Linker

| PROTAC Component | Function | Potential Moiety | Role of this compound |

|---|---|---|---|

| Warhead | Binds to the target protein of interest (POI). | A known ligand for a target protein (e.g., a kinase inhibitor). | The linker derived from this compound would be attached to the warhead. |

| Linker | Connects the warhead and the E3 ligase ligand. | A derivative of this compound. | Provides the core structure of the linker, with the allyl and carboxylic acid groups serving as points of attachment. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Pomalidomide, Thalidomide, or a VHL ligand. | The carboxylic acid of the linker would be coupled to an amine on the E3 ligase ligand. |

Environmental Considerations

Environmental Fate and Transport Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Environments

No studies detailing the biodegradation of 2-(Prop-2-en-1-yloxy)acetic acid in either aquatic or terrestrial environments were found. Information regarding the microorganisms capable of degrading this compound or the metabolic pathways involved is not available.

Photolytic and Hydrolytic Degradation

There is no available information on the potential for this compound to degrade through photolysis (degradation by light) or hydrolysis (reaction with water) under environmental conditions.

Potential for Bioaccumulation

No studies were found that investigate the potential for this compound to bioaccumulate in organisms. Therefore, its bioconcentration factor (BCF) and potential to magnify in the food chain are unknown.

Ecotoxicological Assessment

Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Specific data on the toxicity of this compound to aquatic life, including fish, invertebrates, and algae, is not present in the reviewed literature. One patent document mentions the non-toxicity of related compounds in a general sense, but provides no specific data for this compound. epo.org

Acute and Chronic Toxicity Studies

No acute or chronic toxicity studies for this compound were identified. Such studies are essential for determining the potential harm the substance could cause to various organisms over different exposure durations.

Metabolite Formation and Ecotoxicological Impact

Specific studies detailing the metabolic pathways of this compound in environmental systems or organisms were not identified in the reviewed literature. However, potential metabolic transformations can be inferred based on the compound's chemical structure, which features an ether linkage and an allyl group.

The environmental degradation of ether-containing compounds, such as perfluoroalkyl ether carboxylic acids (PFECAs), can involve the cleavage of the ether (C-O) bond. nih.govacs.org Additionally, the allyl group is a site of potential metabolic activity. For instance, allyl chloride can undergo various reactions in biological and environmental systems. nj.govolinepoxy.comcloudsds.com Based on these general principles, two primary metabolic pathways can be postulated for this compound:

Ether Bond Cleavage: The ether linkage could be cleaved through hydrolysis or enzymatic action, which would break the molecule into two smaller components.

Modification of the Allyl Group: The double bond of the allyl group is susceptible to oxidation, potentially forming an epoxide, which can then be further metabolized.

These hypothetical pathways would lead to the formation of several potential metabolites. The ecotoxicological impact of the parent compound is therefore linked to the toxicity of these breakdown products.

Potential Metabolites and their Ecotoxicological Relevance:

Glycolic Acid: Formed via ether cleavage, glycolic acid is a simple alpha-hydroxy acid that is generally considered to be readily biodegradable and of low ecotoxicological concern.

Allyl Alcohol: Also formed from ether cleavage, allyl alcohol is known to be harmful to aquatic life. Its presence as a metabolite would represent a significant ecotoxicological risk.

2,3-Epoxypropoxyacetic Acid: This metabolite would result from the epoxidation of the allyl double bond. Epoxides are often reactive molecules that can bind to cellular macromolecules, including DNA, and are frequently associated with mutagenic and carcinogenic effects.

Glyceric Acid: Further metabolism of the epoxypropoxyacetic acid or direct oxidation of the allyl group could lead to the formation of glyceric acid, a more oxidized and generally less toxic compound.

The formation of these metabolites is speculative and would need to be confirmed by experimental studies. However, the potential for the formation of toxic metabolites like allyl alcohol and a reactive epoxide suggests that the environmental degradation of this compound may lead to products with significant ecotoxicological profiles.

Table 2: Potential Metabolites of this compound and Their Inferred Properties

| Potential Metabolite | Inferred Metabolic Pathway | Potential Ecotoxicological Concern |

| Glycolic Acid | Ether Cleavage | Low |

| Allyl Alcohol | Ether Cleavage | High (Toxic to aquatic life) |

| 2,3-Epoxypropoxyacetic Acid | Oxidation of Allyl Group | High (Potential for reactivity/mutagenicity) |

| Glyceric Acid | Oxidation of Allyl Group | Low |

This table is interactive. Users can sort columns by clicking on the headers.

Compound Names Mentioned in this Article

Future Research Directions and Perspectives

Unexplored Synthetic Avenues for 2-(Prop-2-en-1-yloxy)acetic acid

The classical synthesis of this compound typically involves the Williamson ether synthesis, reacting a salt of glycolic acid with an allyl halide. While effective, this method presents opportunities for improvement, particularly in terms of efficiency, sustainability, and the introduction of novel synthetic strategies.

Future research could focus on the following unexplored avenues:

Catalytic Direct Etherification: The development of catalytic systems for the direct etherification of allyl alcohol with glycolic acid would represent a significant advancement. This approach would be more atom-economical, avoiding the pre-formation of salts and the production of halide waste. Research into heterogeneous acid catalysts or novel organocatalysts could yield highly selective and reusable systems.

Flow Chemistry Synthesis: Transitioning the synthesis to continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A flow-based approach could also facilitate the integration of purification steps, creating a more streamlined manufacturing process.

Enzymatic Synthesis: The use of enzymes, such as hydrolases or transferases, for the synthesis of this compound is a largely unexplored area. Biocatalysis could provide a highly selective and environmentally benign route, operating under mild conditions and potentially leading to higher purity products.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Direct Etherification | High atom economy, reduced waste | Catalyst design for high selectivity and turnover |

| Flow Chemistry Synthesis | Enhanced control, scalability, safety | Reactor design and optimization of flow parameters |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |

Novel Reactivity and Mechanistic Investigations

The dual functionality of this compound provides a rich landscape for exploring novel chemical transformations. While the individual reactivity of allyl ethers and carboxylic acids is well-understood, their interplay within the same molecule could lead to unique and synthetically useful outcomes.

Future investigations should include:

Intramolecular Cyclization Reactions: Detailed mechanistic studies of intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic compounds. The interaction between the carboxylic acid group and the allyl double bond under various catalytic conditions (e.g., transition-metal catalysis) could yield lactones and other valuable structural motifs.

Tandem Reactions: Designing tandem or cascade reactions that exploit both the allyl and carboxylic acid functionalities in a single synthetic operation is a promising direction. For instance, a reaction sequence could involve an initial transformation of the allyl group followed by a subsequent reaction involving the carboxylic acid, allowing for the rapid construction of complex molecular architectures.

Controlled Radical Polymerization: While the allyl group is known to undergo polymerization, detailed mechanistic investigations into the controlled radical polymerization of this compound are lacking. Understanding the kinetics and mechanism of processes like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) would enable the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

Advanced Material Science Applications and Polymer Development

The presence of a polymerizable allyl group makes this compound an attractive monomer for the development of advanced materials. The carboxylic acid functionality can be used to tune properties such as hydrophilicity, pH-responsiveness, and to provide sites for post-polymerization modification.

Promising areas for future research include:

pH-Responsive Hydrogels: The carboxylic acid groups in polymers derived from this compound could be exploited to create pH-responsive hydrogels. These materials could find applications in drug delivery, tissue engineering, and as smart sensors, swelling or deswelling in response to changes in environmental pH.

Functional Coatings and Adhesives: Polymers and copolymers of this compound could be developed as functional coatings. The carboxylic acid moieties can promote adhesion to various substrates and can be used to incorporate other functionalities, such as antimicrobial or anti-fouling properties.

Biodegradable Polymers: By incorporating ester linkages or other cleavable groups into the polymer backbone, it may be possible to develop biodegradable polymers based on this compound. Such materials would be of significant interest for applications in packaging, agriculture, and biomedical devices.

| Material Application | Key Functional Role of Monomer | Potential End-Use |

| pH-Responsive Hydrogels | Provides pH-sensitive carboxylic acid groups | Drug delivery, tissue engineering |

| Functional Coatings | Enhances adhesion and allows for functionalization | Smart coatings, biomedical device coatings |

| Biodegradable Polymers | Acts as a building block for degradable chains | Sustainable packaging, agricultural films |

Deeper Exploration of Biological Activities and Therapeutic Potential

The biological activities of this compound have not been extensively studied. Preliminary investigations into related compounds suggest that this molecule could possess interesting pharmacological properties, warranting a more thorough exploration.

Future research should focus on:

Antimicrobial and Antifungal Screening: A systematic screening of this compound and its simple derivatives against a broad panel of bacteria and fungi could reveal potential antimicrobial activities. The combination of an ether linkage and a carboxylic acid is a feature found in some natural and synthetic antimicrobial agents.

Enzyme Inhibition Studies: The carboxylic acid functionality suggests that this compound could act as an inhibitor for certain enzymes, particularly those that process carboxylate-containing substrates. A broader screening against various enzyme classes could identify specific targets and pave the way for therapeutic applications.

Comprehensive Environmental Impact Assessment and Sustainable Synthesis

As with any chemical that has the potential for widespread use, a thorough understanding of its environmental impact is crucial. Furthermore, the development of sustainable production methods is essential for its long-term viability.

Future research in this area should encompass:

Biodegradation Studies: Comprehensive studies on the biodegradation of this compound in various environmental compartments (soil, water) are needed. Identifying the microorganisms capable of degrading this compound and elucidating the degradation pathways will be critical for assessing its environmental persistence.

Ecotoxicity Assessment: A detailed ecotoxicity assessment, including studies on aquatic organisms (e.g., algae, daphnia, fish) and terrestrial organisms, is required to understand the potential risks associated with its release into the environment.

Life Cycle Assessment: A complete life cycle assessment (LCA) of this compound, from raw material sourcing to end-of-life, would provide a holistic view of its environmental footprint. This would also help in identifying hotspots in the production process where sustainability improvements could be made, such as shifting to bio-based feedstocks for the synthesis of allyl alcohol and glycolic acid.

Q & A

Q. Q1. What synthetic strategies are effective for minimizing by-products during the preparation of 2-(Prop-2-en-1-yloxy)acetic acid?

Methodological Answer: Optimization involves controlled reaction conditions and catalysts. For example, using K₂CO₃ and NaBr as catalysts in acetonitrile at 50°C improves selectivity, reducing side reactions like over-oxidation. Stepwise addition of reagents (e.g., TEMPO and trichloroisocyanuric acid for oxidation) at 0–5°C minimizes exothermic side reactions . Post-synthesis purification via ethyl acetate extraction and diatomaceous earth filtration enhances yield and purity.

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC/GC-MS with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).

- X-ray crystallography (using SHELX or Mercury software) for unambiguous structural confirmation .

Advanced Research Questions

Q. Q3. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Use DFT frameworks like the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy density. Basis sets (e.g., 6-31G*) and hybrid functionals (e.g., B3LYP) optimize molecular orbitals and electrostatic potential maps. Validate results against experimental IR/Raman spectra for vibrational modes .

Q. Q4. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer: Apply graph-set analysis (Bernstein’s method) to classify hydrogen bonds (e.g., D–H⋯A motifs). For example, in zwitterionic forms, N–H⋯O and C–H⋯O interactions can be quantified using Mercury CSD 2.0. Compare with Cambridge Structural Database entries to identify outliers or polymorphic variations .

Q. Q5. How does this compound function as a PEG-like linker in drug conjugates?

Methodological Answer: Its ethylene oxide spacer enhances solubility and reduces steric hindrance. Conjugation protocols:

- Carbodiimide coupling (EDC/NHS) to attach amine-containing biomolecules.

- In vitro validation via fluorescence quenching assays (e.g., Förster resonance energy transfer) to monitor linker stability in physiological buffers .

Q. Q6. What experimental approaches characterize tautomeric equilibria in aqueous solutions?

Methodological Answer: Use pH-dependent ¹H NMR (D₂O/CD₃OD) to track proton shifts. For solid-state tautomers, compare X-ray data (e.g., C–O bond lengths: 1.2478–1.2613 Å in zwitterionic forms) with DFT-optimized geometries. Variable-temperature IR identifies thermal stability thresholds .

Data Analysis and Contradiction Management

Q. Q7. How to address discrepancies between computational and experimental dipole moments?

Methodological Answer: Reconcile differences by:

Q. Q8. What statistical methods validate reproducibility in synthetic yield across batches?

Methodological Answer: Perform ANOVA on triplicate experiments. Use RSD thresholds (<5%) for acceptable variability. For outlier detection, apply Grubbs’ test (α=0.05). Document reaction parameters (e.g., humidity, catalyst lot) to identify confounding variables .

Safety and Handling

Q. Q9. What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for volatile intermediates (e.g., acetonitrile).

- PPE : Nitrile gloves and safety goggles for acid handling.

- Spill management : Neutralize acetic acid derivatives with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.